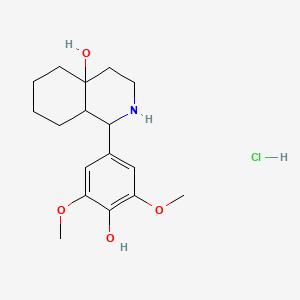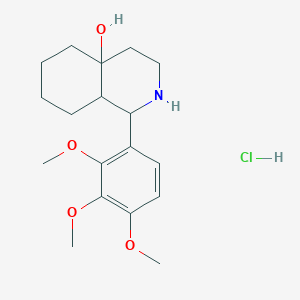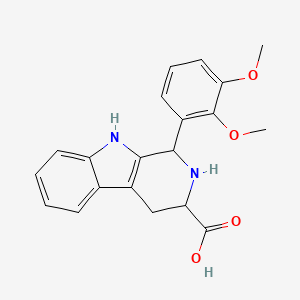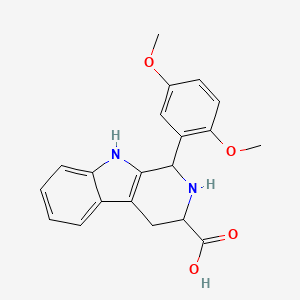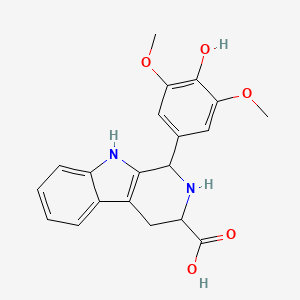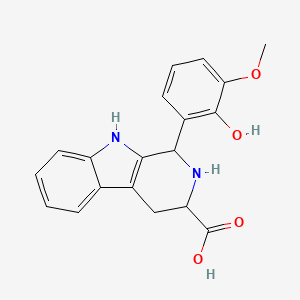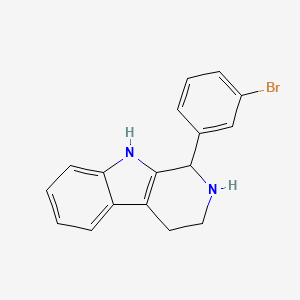
1-(3-bromophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
Descripción general
Descripción
The compound “1-(3-bromophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline” is likely a derivative of beta-carboline, a type of alkaloid. Beta-carbolines are found in a variety of plants and can have psychoactive effects . The “1-(3-bromophenyl)” part of the name suggests that a bromophenyl group is attached to the beta-carboline structure.
Molecular Structure Analysis
The molecular structure of this compound would be based on the beta-carboline structure, with a bromophenyl group attached. Beta-carbolines are tricyclic compounds (they contain three fused rings) and are derived from tryptamine .Aplicaciones Científicas De Investigación
Anticancer and Chemopreventive Potential
Tetrahydro-β-carboline derivatives, including structures similar to 1-(3-bromophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline, have been synthesized and evaluated for their potential as anticancer and chemopreventive agents. These compounds have been shown to exhibit activities like induction of quinone reductase 1, aromatase inhibition, and inhibition of nitric oxide production, suggesting therapeutic potential in cancer prevention and treatment (Zhang et al., 2018).
Antioxidant Properties
Tetrahydro-β-carboline alkaloids, related to 1-(3-bromophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline, are found in fruits and fruit juices. They have been reported to act as antioxidants and free radical scavengers, suggesting that they could contribute to the antioxidant effects of fruit products containing these compounds (Herraiz & Galisteo, 2003).
Synthesis and Characterization
The synthesis of various tetrahydro-β-carboline derivatives, including those structurally related to 1-(3-bromophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline, has been optimized using methods like the Maillard reaction and characterized using mass spectrometry. These synthetic approaches provide insights into the structural and chemical properties of these compounds (Goh et al., 2015).
Trypanocidal Activity
Certain tetrahydro-β-carboline derivatives have demonstrated significant trypanocidal activity, indicating potential applications in treating diseases caused by Trypanosoma cruzi, such as Chagas disease. This highlights the potential of these compounds in developing new treatments for parasitic infections (Tonin et al., 2009).
Potential in Antimalarial Therapy
β-carboline derivatives, similar to 1-(3-bromophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline, have been isolated from natural sources and shown moderate antimalarial activity. This suggests their potential use in developing new antimalarial therapies (Chan et al., 2011).
Antibacterial Activities
Synthesized β-carboline derivatives, including those structurally related to 1-(3-bromophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline, have been studied for their antibacterial activities. Some of these compounds have shown significant activity against selected bacteria and fungi, indicating their potential in antimicrobial therapy (Reddy et al., 2020).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3-bromophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2/c18-12-5-3-4-11(10-12)16-17-14(8-9-19-16)13-6-1-2-7-15(13)20-17/h1-7,10,16,19-20H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLIXGNATVZMLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-bromophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[2-(allyloxy)benzyl]-1-cyclopentyl-2-piperazinyl}ethanol](/img/structure/B3821368.png)
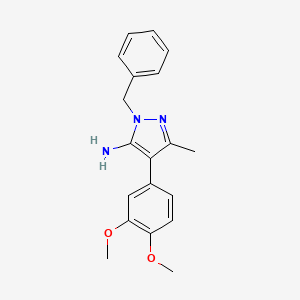
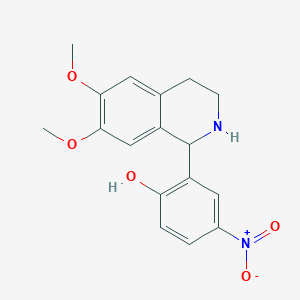
![3-methoxy-N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]propanamide](/img/structure/B3821380.png)

